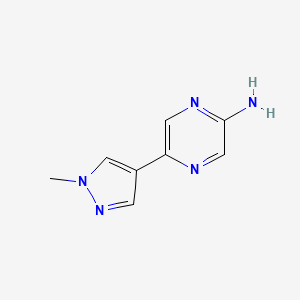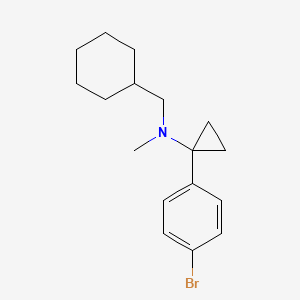
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a 4-bromophenyl group, a cyclohexylmethyl group, and a methyl group
準備方法
The synthesis of 1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the 4-bromophenyl group: This step can involve a substitution reaction where a bromine atom is introduced to the phenyl ring.
Attachment of the cyclohexylmethyl group: This can be done through alkylation reactions, where the cyclohexylmethyl group is attached to the nitrogen atom of the amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects, such as its role as an antidepressant or antipsychotic agent, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-N-methylcyclopropanamine: Lacks the cyclohexylmethyl group, which may affect its binding affinity and biological activity.
1-(4-Chlorophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine: The substitution of bromine with chlorine can lead to differences in reactivity and potency.
1-(4-Bromophenyl)-N-(cyclohexylmethyl)cyclopropanamine: Lacks the methyl group on the nitrogen atom, which may influence its solubility and pharmacokinetics.
特性
分子式 |
C17H24BrN |
|---|---|
分子量 |
322.3 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C17H24BrN/c1-19(13-14-5-3-2-4-6-14)17(11-12-17)15-7-9-16(18)10-8-15/h7-10,14H,2-6,11-13H2,1H3 |
InChIキー |
JQZLOPISIDJDMS-UHFFFAOYSA-N |
正規SMILES |
CN(CC1CCCCC1)C2(CC2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)
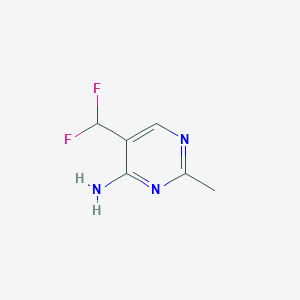
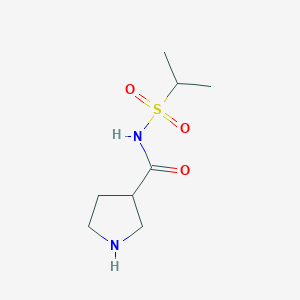

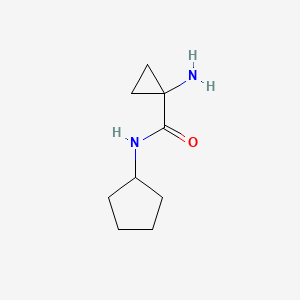
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)

